8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a complex organic compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing nitrogen atoms in their ring structures. This compound is characterized by its unique molecular architecture, which includes a methoxy group and a tetrahydrobenzo structure. Its molecular formula is with a molecular weight of 214.26 g/mol. The compound is noted for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.
The compound can be sourced from various chemical suppliers and databases, including its detailed specifications available on platforms like ChemSrc and SpectraBase. The CAS number for this compound is 1355226-54-8, which is essential for identification and sourcing in chemical databases.
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one falls under the category of heterocyclic compounds, specifically naphthyridines. It is classified as a potential pharmaceutical intermediate due to its structural properties that may confer specific biological activities.
The synthesis of 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Advanced techniques like chromatography may be employed for purification post-synthesis.
The molecular structure of 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can be represented as follows:
The structure showcases a fused ring system with a methoxy substituent that plays a crucial role in its chemical behavior.
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can participate in various chemical reactions typical of naphthyridine derivatives:
Reactions involving this compound require specific reagents and conditions to achieve desired transformations while minimizing side reactions.
The mechanism of action for 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural similarities with known pharmacophores.
Research indicates that compounds within this class may exhibit activities such as:
Further studies are necessary to clarify the precise mechanisms and pathways involved.
Relevant data regarding melting point and boiling point are often determined experimentally but may vary based on purity and specific conditions.
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has potential applications in:
Its unique structure suggests possible uses in developing new therapeutic agents targeting various diseases. Further research will help elucidate its full potential within medicinal chemistry.
The exploration of 1,6-naphthyridine derivatives as therapeutic agents has evolved significantly over six decades, driven by the discovery and optimization of key pharmacophores.
Foundational Discoveries and Early Clinical Agents: The journey began with the isolation and synthesis of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in the 1960s, marking the first clinically utilized 1,6-naphthyridine derivative. Introduced in 1967 for treating urinary tract infections, nalidixic acid functioned as a DNA gyrase inhibitor, specifically targeting the A subunit to block bacterial DNA replication [4]. While its clinical use waned due to side effects and the emergence of resistance, it established the 4-oxo-1,8-naphthyridine-3-carboxylic acid motif as a viable antibacterial scaffold. Subsequent research focused on structural modifications to enhance potency, spectrum, and pharmacokinetics. The introduction of a fluorine atom at C6 and diverse nitrogen-containing heterocycles (piperazine, pyrrolidine) at C7 yielded fluoroquinolone-like 1,6-naphthyridines with improved Gram-positive and Gram-negative coverage. Key agents emerging from this era include:
Enoxacin (3): Featuring a piperazine ring at C7, it demonstrated broad-spectrum activity and was marketed for respiratory, urinary tract infections, and gonorrhoea [4].
Trovafloxacin (7) & Alatrofloxacin (8): These featured a unique 3-azabicyclo[3.1.0]hexane ring system. Trovafloxacin was a broad-spectrum agent active against resistant N. gonorrhoeae, and alatrofloxacin was its prodrug. Both were withdrawn due to hepatotoxicity [4].
Expansion Beyond Anti-infectives: While antibacterial applications dominated early development, the 1,6-naphthyridine core proved adaptable to other therapeutic areas. Synthetic methodologies evolved to access diverse substitution patterns, particularly around the 1,6-naphthyridin-2(1H)-one variant, leading to over 17,000 documented compounds [7]. Modern strategies enable regioselective functionalization at positions N1, C3, C4, C5, C7, and C8, facilitating the exploration of Structure-Activity Relationships (SAR) for various targets. This scaffold diversification has yielded compounds investigated for:
Analgesia: Compounds acting as potentiators of glycine receptors [7].
Modern Synthetic Approaches: Access to complex derivatives like the title compound relies on advanced synthetic techniques. Key methods relevant to constructing the benzo-fused tetrahydro-1,6-naphthyridin-10-one core include:
Table 1: Key Therapeutic Areas Explored with 1,6-Naphthyridine Derivatives
Therapeutic Area | Example Structural Class | Key Modifications Driving Activity | Representative Agent/Lead (if named) |
---|---|---|---|
Anti-bacterial | 6-Fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | C7-Piperazine/Pyrrolidine, N1-Cyclopropyl/2,4-Difluorophenyl | Gemifloxacin (5), Tosufloxacin (4) |
Oncology | 1,6-Naphthyridin-2(1H)-one, Pyrido[2,3-d]pyrimidin-7(8H)-one | Diverse C5, C7, C8 aryl/heteroaryl; Amino at N1/C3 | BCR kinase inhibitors [7] |
CNS Disorders | 1,2,3,4-Tetrahydro-1,6-naphthyridine | Substitution on saturated ring; Aryl at C7/C8 | Dopamine D2/Muscarinic M1 ligands [7] |
Antiviral | Pyrido[2,3-d]pyrimidin-7(8H)-one | Dichlorophenyl at C6; Amino at C2/C4 | HCV inhibitors [7] |
Anti-inflammatory/Analgesia | 3,4-Dihydroquinolin-2(1H)-one analogs | Spirocyclic elements; Specific aryl/amide substituents | Glycine receptor potentiators [7] |
The introduction of a methoxy group (-OCH₃) at the C8 position of the benzo[b][1,6]naphthyridin-10(2H)-one scaffold is a deliberate structural modification with profound implications for the molecule's properties and potential interactions.
Steric Bulk and Conformation: While not excessively large, the methoxy group occupies a specific spatial volume projecting outward from the plane of the A-ring. This bulk can hinder the approach of other molecules or protein residues to the nearby region of the naphthyridinone core (notably C7, C9, and the adjacent carbonyl region), potentially enhancing selectivity by preventing binding to off-targets with sterically restricted pockets near the equivalent region. It can also influence the preferred conformation of the molecule, particularly if there are rotatable bonds nearby.
Impact on Solubility and Permeability: The methoxy group is moderately polar but lacks hydrogen-bonding donor capability. It can act as a weak hydrogen-bond acceptor. This contributes to a balance between lipophilicity and hydrophilicity:
Compared to highly lipophilic groups (e.g., -Cl, -CF₃, phenyl), the methoxy group offers better solubility, reducing the risk of poor dissolution or aggregation.
Structure-Activity Relationship (SAR) Considerations: The C8 position in benzo-fused heterocycles is often a key site for modulating biological activity. While specific data for 8-methoxy-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is limited in the provided results, inferences can be drawn from related compounds:
Potential for H-Bonding: The methoxy oxygen can serve as a hydrogen bond acceptor. This could facilitate interactions with serine, threonine, tyrosine, or backbone amide NH groups within target protein binding sites, contributing to binding affinity and specificity.
Role in Molecular Recognition and Target Engagement: The combined electronic and steric effects of the C8-methoxy group make it a critical determinant of how the molecule interacts with biological targets.
Table 2: Comparison of C8 Substituent Effects in Benzo-Fused Naphthyridinones
C8 Substituent | Key Properties | Potential Advantages | Potential Disadvantages |
---|---|---|---|
-H | Minimal steric bulk, Neutral electronic effect | Simplest structure, High flexibility | Low polarity (poor solubility), Lacks specific interaction points |
-OCH₃ (Methoxy) | Moderate steric bulk, +R effect, Weak HBA | Balanced lipophilicity/solubility, Enhanced permeability, H-bond acceptor potential, Electronically modulates core | Larger than -H, Limited H-bonding strength |
-OH (Hydroxy) | Moderate steric bulk, +R/-I effect, Strong HBD/HBA | Good solubility (H-bonding), Strong interaction potential (HBD/HBA) | Poor permeability (HBD), Susceptible to metabolism (glucuronidation), Potential toxicity |
-Cl (Chloro) | Moderate steric bulk, -I effect | Metabolic stability, Can fill hydrophobic pockets | Poor solubility, Increased lipophilicity, Potential toxicity concerns |
-CF₃ (Trifluoromethyl) | Larger steric bulk, Strong -I effect | High metabolic stability, Strong electron-withdrawing, Fills large lipophilic pockets | Very poor solubility, High lipophilicity, Cost/complexity |
-Aryl | Large steric bulk, Variable electronics | Potential for extensive π-stacking, Can access deep pockets | Very poor solubility, High lipophilicity, Risk of off-target binding |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1